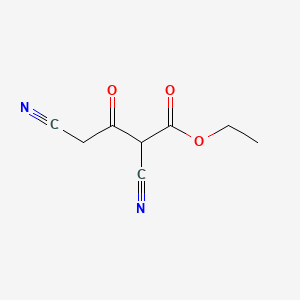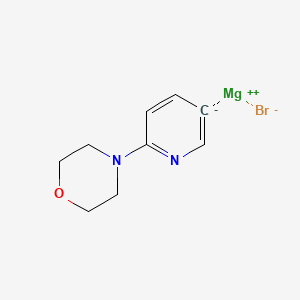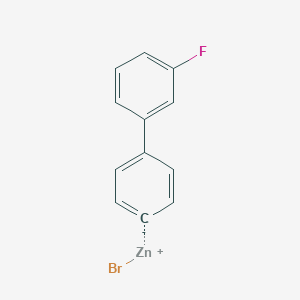
4-(3-Fluorophenyl)phenylZinc bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-Fluorophenyl)phenylzinc bromide, 0.25 M in tetrahydrofuran (THF), is an organozinc compound widely used in organic synthesis. This compound is particularly valuable in cross-coupling reactions, where it serves as a nucleophilic partner to form carbon-carbon bonds. The presence of the fluorine atom on the phenyl ring enhances its reactivity and selectivity in various chemical transformations.
Méthodes De Préparation
The synthesis of 4-(3-fluorophenyl)phenylzinc bromide typically involves the reaction of 3-fluorobromobenzene with zinc in the presence of a catalyst. The reaction is carried out in an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
-
Synthetic Route
Reactants: 3-fluorobromobenzene, zinc powder, and a catalyst (e.g., palladium or nickel).
Solvent: Tetrahydrofuran (THF).
Conditions: Inert atmosphere (e.g., argon or nitrogen), room temperature to slightly elevated temperatures.
-
Industrial Production
- Industrial production methods often involve large-scale reactors with precise control over temperature, pressure, and atmosphere to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the process.
Analyse Des Réactions Chimiques
4-(3-Fluorophenyl)phenylzinc bromide undergoes various types of chemical reactions, including:
-
Substitution Reactions
Reagents: Halides, alkyl halides, aryl halides.
Conditions: Presence of a catalyst (e.g., palladium or nickel), inert atmosphere.
Products: Substituted aromatic compounds.
-
Coupling Reactions
Reagents: Organohalides, boronic acids.
Conditions: Catalysts such as palladium or nickel, inert atmosphere.
Products: Biaryl compounds, styrenes.
-
Oxidation and Reduction Reactions
Reagents: Oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride).
Conditions: Vary depending on the specific reaction.
Products: Oxidized or reduced aromatic compounds.
Applications De Recherche Scientifique
4-(3-Fluorophenyl)phenylzinc bromide has a wide range of applications in scientific research:
-
Chemistry
- Used in the synthesis of complex organic molecules.
- Employed in cross-coupling reactions to form carbon-carbon bonds.
-
Biology
- Utilized in the synthesis of biologically active compounds.
- Aids in the development of pharmaceuticals and agrochemicals.
-
Medicine
- Involved in the synthesis of drug intermediates.
- Contributes to the development of new therapeutic agents.
-
Industry
- Applied in the production of fine chemicals and specialty materials.
- Used in the manufacture of advanced materials with specific properties.
Mécanisme D'action
The mechanism of action of 4-(3-fluorophenyl)phenylzinc bromide involves its role as a nucleophilic reagent in various chemical reactions. The zinc atom coordinates with the bromide, enhancing the nucleophilicity of the phenyl ring. This allows the compound to effectively participate in cross-coupling reactions, forming carbon-carbon bonds. The presence of the fluorine atom further increases the reactivity and selectivity of the compound.
Comparaison Avec Des Composés Similaires
4-(3-Fluorophenyl)phenylzinc bromide can be compared with other similar organozinc compounds:
-
4-Fluorophenylzinc bromide
- Similar structure but lacks the additional phenyl ring.
- Used in similar cross-coupling reactions but with different reactivity and selectivity.
-
4-(4-Dimethylaminophenyl)phenylzinc bromide
- Contains a dimethylamino group instead of a fluorine atom.
- Exhibits different electronic properties and reactivity.
-
4-(3’-Fluorobenzyloxy)phenylzinc bromide
- Contains a benzyloxy group in addition to the fluorine atom.
- Used in specialized synthetic applications.
Propriétés
Formule moléculaire |
C12H8BrFZn |
|---|---|
Poids moléculaire |
316.5 g/mol |
Nom IUPAC |
bromozinc(1+);1-fluoro-3-phenylbenzene |
InChI |
InChI=1S/C12H8F.BrH.Zn/c13-12-8-4-7-11(9-12)10-5-2-1-3-6-10;;/h2-9H;1H;/q-1;;+2/p-1 |
Clé InChI |
JZYPCHWRZLGRGI-UHFFFAOYSA-M |
SMILES canonique |
C1=CC(=CC(=C1)F)C2=CC=[C-]C=C2.[Zn+]Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



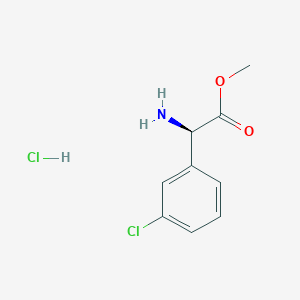

![1-Benzylspiro[indoline-3,4'-piperidine]](/img/structure/B14888312.png)
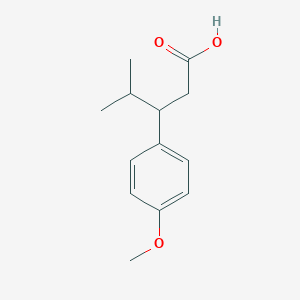
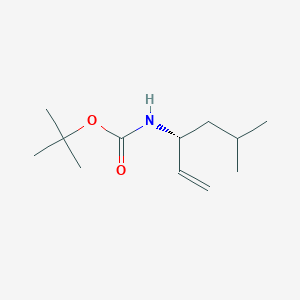
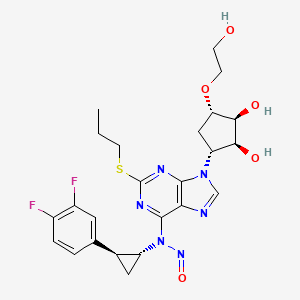
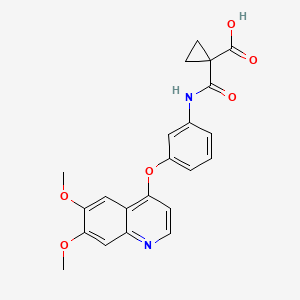
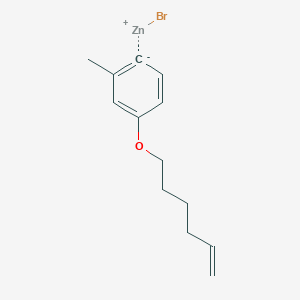
![3-Bromo-7-chloro-6-fluoro-5H-pyrido[3,2-b]indole](/img/structure/B14888336.png)
![5-Oxaspiro[2.4]heptan-7-amine](/img/structure/B14888343.png)
